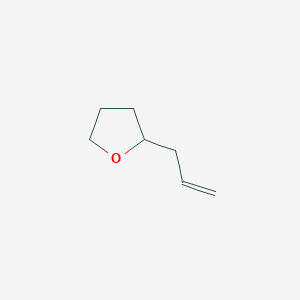
2-Allyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans, which are cyclic ethers. This compound is characterized by the presence of an allyl group attached to the tetrahydrofuran ring. Tetrahydrofurans are known for their versatility in organic synthesis and their use as solvents in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyltetrahydrofuran typically involves the allylation of tetrahydrofuran. One common method is the reaction of tetrahydrofuran with allyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and to ensure a high yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher efficiency. The use of catalysts such as palladium or nickel can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Allyltetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-tetrahydrofuranyl aldehyde or ketone.
Reduction: Formation of 2-propyltetrahydrofuran.
Substitution: Formation of various substituted tetrahydrofurans depending on the nucleophile used.
Scientific Research Applications
2-Allyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclic ether structures.
Industry: It is used in the production of polymers and as a solvent in the manufacturing of coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Allyltetrahydrofuran in chemical reactions involves the interaction of the allyl group with various reagents. The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds. The tetrahydrofuran ring can also participate in ring-opening reactions under acidic or basic conditions, providing a versatile platform for further chemical modifications.
Comparison with Similar Compounds
Tetrahydrofuran (THF): A widely used solvent in organic synthesis, known for its ability to stabilize reactive intermediates.
2-Methyltetrahydrofuran: An alternative to THF with improved stability and lower toxicity.
2,5-Dimethyltetrahydrofuran: Another derivative with unique solvent properties.
Uniqueness of 2-Allyltetrahydrofuran: this compound stands out due to the presence of the allyl group, which imparts unique reactivity compared to other tetrahydrofuran derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile reagent in various chemical transformations.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-prop-2-enyloxolane |
InChI |
InChI=1S/C7H12O/c1-2-4-7-5-3-6-8-7/h2,7H,1,3-6H2 |
InChI Key |
XZDANOMTLOHFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
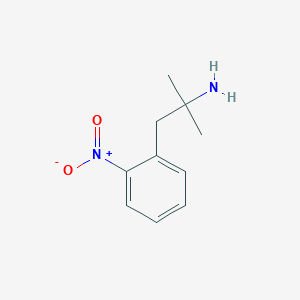
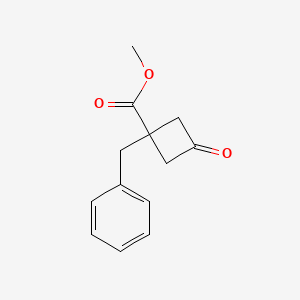
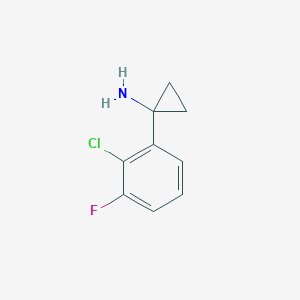
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
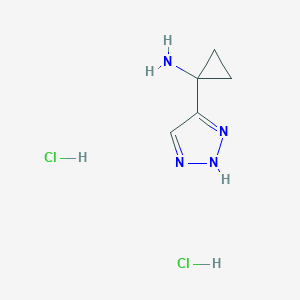
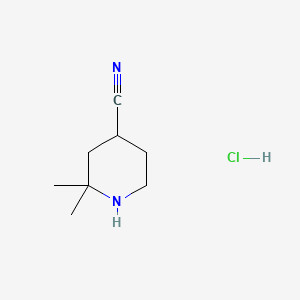

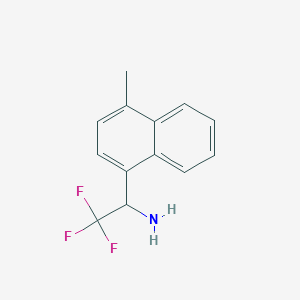
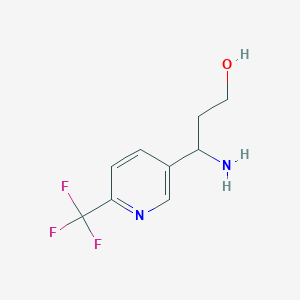
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)

